molecular formula C18H16N4O3S2 B2634738 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392290-68-5

2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2634738
CAS No.: 392290-68-5
M. Wt: 400.47
InChI Key: ZLSVHQVRMYWWQR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a hybrid structure that incorporates a 1,3,4-thiadiazole core, a phenoxyacetamide linkage, and a phenylcarbamoylmethylsulfanyl substituent. This molecular architecture is designed for researchers investigating novel bioactive compounds, particularly in the fields of anti-infective and anti-inflammatory drug discovery. The core 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its broad pharmacological potential. Derivatives of this heterocycle have demonstrated significant antibacterial and antimicrobial properties against a range of pathogenic bacteria . Furthermore, structural analogs, especially those hybridized with other pharmacophores, have shown promising anti-inflammatory activity by inhibiting protein denaturation and exhibiting potential cyclooxygenase-2 (COX-2) selectivity . The specific inclusion of the sulfanyl-linked carboxamide chain in this compound is a strategic feature common in medicinal chemistry, aimed at enhancing binding interactions with biological targets and improving metabolic stability . The molecular structure is characterized by its planarity and the ability to form specific intermolecular interactions, such as hydrogen-bonded dimers and chains, which can be critical for its solid-state properties and crystallization behavior . Researchers can utilize this compound as a key intermediate or a lead compound for developing new therapeutic agents, studying enzyme inhibition, or exploring structure-activity relationships (SAR). Please Note: This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c23-15(11-25-14-9-5-2-6-10-14)20-17-21-22-18(27-17)26-12-16(24)19-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSVHQVRMYWWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various solvents like ethanol . Reaction conditions often involve moderate temperatures and the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce corresponding amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, studies have shown that certain thiadiazole compounds can induce apoptosis in cancer cells via the caspase pathway. Specifically, derivatives similar to 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide have been tested against various cancer cell lines including:

  • PC3 (Prostate Cancer)
  • MCF7 (Breast Cancer)
  • SKNMC (Neuroblastoma)

In vitro assays such as the MTT assay have been employed to evaluate cytotoxicity and cell viability. Results indicate that these compounds can significantly inhibit cell proliferation and induce cell death in a concentration-dependent manner .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Studies suggest that these compounds can exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic processes .

Case Studies

Several case studies highlight the applications of this compound and related compounds:

  • Anticancer Evaluation : A study focused on synthesizing novel thiadiazole derivatives showed that compounds with specific substituents exhibited enhanced anticancer activity compared to standard treatments like doxorubicin. The study utilized various human cancer cell lines to assess efficacy and mechanism of action .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of similar thiadiazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated substantial inhibitory effects, suggesting potential for development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes . In cancer cells, the compound may induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiadiazole sulfur (alkyl, benzyl, halogenated benzyl) and modifications to the phenoxy group (isopropyl, methoxy, chloro). These changes influence melting points, solubility, and bioactivity.

Table 1: Selected Analogs and Their Properties

Compound ID Substituents (Thiadiazole S) Phenoxy Group Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR) Source
5e () 4-Chlorobenzyl 5-Isopropyl-2-methyl 74 132–134 δ 7.26–7.91 (Ar-H), 1695 cm⁻¹ (C=O)
5j () 4-Chlorobenzyl 2-Isopropyl-5-methyl 82 138–140 δ 2.15 (CH₃), 4.24 (CH₂)
5k () Methyl 2-Methoxy 72 135–136 IR: 1601 cm⁻¹ (C=N)
7f () 4,5-Diphenyl-1,2,4-triazol-3-yl 4-Chlorophenyl 59.8 229–231 (dec.) δ 7.26–7.91 (14Ar-H)
7b () Allyl - 62.1 212–214 (dec.) IR: 3122 cm⁻¹ (Ar-H)
Compound Benzylsulfanyl 2-Trifluoromethylphenyl - - Synonyms: ZINC1784639

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (5e, 5j) and trifluoromethyl () substituents increase melting points and may enhance thermal stability due to stronger intermolecular interactions .
  • Electron-Donating Groups (EDGs) : Methoxy (5k) and isopropyl (5e) groups lower melting points, likely due to reduced polarity .
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88%) exhibit higher yields than allyl or triazole-containing analogs (7b: 62.1%), suggesting steric and electronic effects influence reaction efficiency .

Antimicrobial Activity :

  • Compound 7f (), featuring a triazole-thiadiazole hybrid, showed notable activity against Staphylococcus aureus (MIC: 8 µg/mL) due to synergistic effects of the chloro and triazole groups .
  • Analogs with 4-fluorobenzyl () or 4-chlorophenoxy () substituents displayed enhanced Gram-negative activity, likely due to increased membrane penetration .

Anticancer Potential:

  • Derivatives with sulfonamide linkages () demonstrated inhibitory effects on cancer cell lines (IC₅₀: 12–25 µM) via tubulin binding .

SAR Trends :

  • Lipophilic Substituents : Benzylsulfanyl () and trifluoromethyl groups improve blood-brain barrier penetration, relevant for CNS-targeted agents .
  • Hydrogen-Bonding Motifs : The phenylcarbamoyl group in the target compound could enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler acetamides .

Biological Activity

2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of phenylcarbamoyl methyl sulfide with acetamide derivatives, yielding a compound that can be further evaluated for biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound in various cancer cell lines. Notably, it has been tested against:

  • Prostate Cancer (PC3)
  • Breast Cancer (MCF7)
  • Neuroblastoma (SKNMC)

In vitro assays such as MTT assays demonstrated significant cytotoxic effects against these cell lines. For instance, compounds derived from similar thiadiazole structures showed IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .

The mechanism of action has been linked to the induction of apoptosis via the caspase pathway. Activation of caspases 3, 8, and 9 was observed in treated cancer cells, suggesting that the compound triggers programmed cell death mechanisms. Compounds exhibiting strong apoptotic effects were noted to enhance caspase activity significantly in MCF7 cells .

Enzyme Inhibition

In addition to anticancer properties, this compound has shown promise as an inhibitor of human carbonic anhydrases (hCA I and hCA II). The synthesized derivatives were evaluated for their inhibitory activity against these enzymes using both in vitro and in silico methods. Notably, some derivatives outperformed Acetazolamide, a commonly used standard drug .

Table: Biological Activity Overview

Compound NameTarget Cell LinesIC50 (μM)Mechanism of ActionEnzyme Inhibition
This compoundPC3, MCF7, SKNMCVaries (see studies)Apoptosis via caspase activationInhibits hCA I and hCA II

Case Studies

A specific case study involved the evaluation of cytotoxicity in A431 cells using Western blot analysis. The results indicated that certain derivatives induced apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). Additionally, these compounds inhibited vascular endothelial growth factor receptor (VEGFR-2) phosphorylation, further supporting their potential as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this thiadiazole-based acetamide derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential acylation and sulfanyl coupling. Key steps include:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Acylation : Reaction with 2-phenoxyacetyl chloride in anhydrous DMF or dichloromethane at 0–5°C to minimize side reactions .
  • Sulfanyl coupling : Use of NaH or Et₃N as a base in THF/DMF to facilitate nucleophilic substitution .
    Critical parameters include strict temperature control, inert atmospheres (N₂/Ar), and solvent purity. Yields are optimized via TLC monitoring and recrystallization .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm acetamide, phenoxy, and thiadiazole moieties. Aromatic protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 160–170 ppm) are diagnostic .
  • HRMS : Electrospray ionization (ESI+) validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

  • SHELX refinement : Use SHELXL for high-resolution data (d < 0.8 Å) with TWIN/BASF commands to model twinning .
  • ORTEP-3/WinGX : Visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions) .
  • Cross-validation : Compare experimental XRD data with computational models (DFT) to confirm bond lengths/angles .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent modulation : Replace the phenylcarbamoyl group with fluorophenyl or methoxyphenyl analogs to assess bioavailability changes .
  • In vitro assays : Test against cancer cell lines (e.g., MCF7, PC3) via MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .
  • Docking studies : Use AutoDock Vina to predict binding to caspase-3 (PDB: 3DEI) and validate with SPR .

Advanced: How can apoptosis induction mechanisms be experimentally analyzed for this compound?

Methodological Answer:

  • Caspase activation : Treat MCF7 cells and measure caspase-3/9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC). Compare to doxorubicin controls .
  • Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis .
  • Western blotting : Assess PARP cleavage and Bax/Bcl-2 ratios .

Basic: What purification methods ensure high purity for biological assays?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter under reduced pressure .
  • HPLC-PDA : Confirm >98% purity with a C18 column (MeCN:H₂O 60:40, λ = 254 nm) .

Advanced: How can researchers address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO/PEG-400 in PBS for in vivo dosing .
  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Advanced: What experimental approaches validate target-specific interactions in vitro?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant caspase-3 on a CM5 chip; measure KD values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Crystallography : Co-crystallize with the target protein (e.g., COX-2) and resolve at 1.8 Å resolution .

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